Cas no 1920795-42-1 ((3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine)

(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine 化学的及び物理的性質
名前と識別子
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- (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine
- EN300-1167253
- 1920795-42-1
-
- インチ: 1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,9,12H,6-8H2,1H3/t9-/m1/s1
- InChIKey: YECCLOMWNYRZQS-SECBINFHSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCN[C@H](C)C1)(=O)=O
計算された属性
- 精确分子量: 285.07832714g/mol
- 同位素质量: 285.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 104Ų
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167253-1.0g |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1167253-500mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 500mg |
$603.0 | 2023-10-03 | ||
Enamine | EN300-1167253-10000mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 10000mg |
$2701.0 | 2023-10-03 | ||
Enamine | EN300-1167253-100mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 100mg |
$553.0 | 2023-10-03 | ||
Enamine | EN300-1167253-50mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 50mg |
$528.0 | 2023-10-03 | ||
Enamine | EN300-1167253-2500mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 2500mg |
$1230.0 | 2023-10-03 | ||
Enamine | EN300-1167253-1000mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 1000mg |
$628.0 | 2023-10-03 | ||
Enamine | EN300-1167253-250mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 250mg |
$579.0 | 2023-10-03 | ||
Enamine | EN300-1167253-5000mg |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine |
1920795-42-1 | 5000mg |
$1821.0 | 2023-10-03 |
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
(3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazineに関する追加情報
Compound CAS No. 1920795-42-1: (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine
The compound (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine, identified by the CAS registry number 1920795-42-1, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their potential applications in various therapeutic areas. The structure of this compound is characterized by a piperazine ring substituted with a methyl group at the 3-position and a 4-nitrobenzenesulfonyl group at the 1-position, giving it unique chemical properties and biological activities.
Recent advancements in chemical synthesis have enabled the efficient production of this compound, making it more accessible for research purposes. The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions, to achieve the desired stereochemistry and functional groups. The (3R) configuration at the methyl-substituted position is crucial for its biological activity, as stereochemistry often plays a pivotal role in molecular interactions within biological systems.
One of the most promising applications of (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine lies in its potential as a lead compound for drug development. Piperazine derivatives are known for their ability to modulate various cellular pathways, making them valuable targets in pharmacology. Recent studies have highlighted its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The 4-nitrobenzenesulfonyl group contributes to the molecule's ability to cross the blood-brain barrier, enhancing its bioavailability and effectiveness in targeting central nervous system disorders.
In addition to its neurological applications, this compound has shown promise in anticancer research. The methyl group at the 3-position enhances the molecule's stability and ability to interact with cancer cell receptors, potentially leading to selective cytotoxicity against malignant cells. Preclinical studies have demonstrated that (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine can inhibit the growth of various cancer cell lines, suggesting its potential as an antineoplastic agent.
The chemical structure of this compound also makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying substituents on the piperazine ring or altering the nitro group on the benzenesulfonyl moiety, researchers can investigate how these changes affect pharmacokinetics, toxicity, and efficacy. Such studies are essential for optimizing drug candidates and advancing them toward clinical trials.
Furthermore, recent advancements in computational chemistry have allowed researchers to model the interactions of (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine with target proteins at an atomic level. These simulations provide insights into how the molecule binds to its targets and suggest strategies for improving its potency and selectivity. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug discovery processes.
In terms of safety and toxicity profiles, preliminary studies indicate that (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine exhibits low toxicity at therapeutic doses. However, further investigations are required to fully understand its long-term effects and potential side effects. Regulatory agencies emphasize rigorous testing before any compound can be approved for human use, ensuring that benefits outweigh risks.
The synthesis and characterization of this compound have been documented in several peer-reviewed journals, highlighting its importance in contemporary chemical research. Its unique combination of structural features positions it as a versatile building block for developing novel therapeutic agents across multiple disease areas.
In conclusion, (3R)-3-methyl-1-(4-nitrobenzenesulfonyl)piperazine, with CAS number 1920795-42-1, represents a significant advancement in organic chemistry with broad implications for drug development. Its structural versatility, combined with recent research findings, underscores its potential as a lead compound for addressing unmet medical needs across various therapeutic indications.
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